3-chloro-4-(trifluoromethyl)Pyridazine

Description

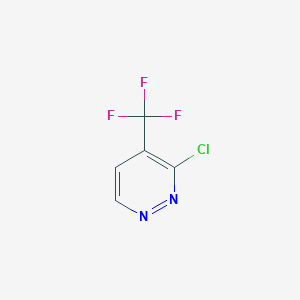

3-Chloro-4-(trifluoromethyl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 4. This structure confers unique physicochemical properties:

- Electron-Withdrawing Effects: The -CF₃ group increases the polarization of the C–Cl bond, enhancing reactivity in cross-coupling reactions .

- Lipophilicity: The -CF₃ group significantly boosts lipophilicity, improving membrane permeability in biological systems .

- Conformational Flexibility: The pyridazine ring allows for dynamic interactions in synthetic and biological applications, such as electrophilic substitutions .

The compound is commercially available as a hydrochloride salt (CAS: 1171056-28-2), which enhances solubility for industrial and pharmaceutical use .

Properties

IUPAC Name |

3-chloro-4-(trifluoromethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2/c6-4-3(5(7,8)9)1-2-10-11-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLNYYAILLQDCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401296735 | |

| Record name | 3-Chloro-4-(trifluoromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749258-96-6 | |

| Record name | 3-Chloro-4-(trifluoromethyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749258-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(trifluoromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-4-TRIFLUOROMETHYL-PYRIDAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(trifluoromethyl)pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the chlorination of 4-(trifluoromethyl)pyridazine using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a suitable solvent . The reaction is usually carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination, sodium thiolate (NaSR) for thiolation, and sodium alkoxide (NaOR) for alkoxylation.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, amination of this compound can yield 3-amino-4-(trifluoromethyl)pyridazine .

Scientific Research Applications

3-chloro-4-(trifluoromethyl)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Reactivity Differences

Table 1: Key Structural and Reactivity Comparisons

- Reactivity in Cross-Coupling : The -CF₃ group in this compound increases Suzuki reaction yields (44%) compared to iodo-pyridazines (16%), a reversal of typical halogen reactivity trends .

- Steric and Electronic Effects : Bulky substituents (e.g., phenyl in DS802) reduce reactivity, while electron-withdrawing groups (-CF₃) enhance it .

Physicochemical Properties

Table 2: Physicochemical Properties

- Lipophilicity: The -CF₃ group increases LogP by ~0.4 units compared to methyl or amino substituents .

- Crystal Packing : Compounds like 3-chloro-6-phenyl derivatives exhibit rigid conformations, while the target compound’s flexibility aids in diverse solid-state interactions .

Table 3: Antimicrobial Activity Trends

Biological Activity

3-Chloro-4-(trifluoromethyl)pyridazine (CAS No. 749258-96-6) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of 182.53 g/mol. The structure consists of a pyridazine ring with a chlorine atom at the third position and a trifluoromethyl group at the fourth position, which significantly influences its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacteria and fungi.

- Anticancer Properties : Preliminary investigations suggest potential anticancer effects, warranting further exploration in cancer research.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several pathogens.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 25 µg/mL | |

| S. aureus | 20 µg/mL | |

| A. flavus | 15 µg/mL | |

| C. albicans | 30 µg/mL |

The results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus, as well as certain fungi such as Aspergillus flavus.

Anticancer Research Findings

In vitro studies have explored the anticancer potential of this compound on various cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

The compound demonstrated cytotoxic effects with IC50 values ranging from 10 to 15 µM, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular pathways relevant to microbial growth and cancer cell proliferation.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial activity of various pyridazine derivatives, including this compound, against clinically isolated strains of E. coli and S. aureus. The results corroborated its effectiveness, particularly in inhibiting S. aureus growth. -

Case Study on Anticancer Potential :

In a series of experiments involving human cancer cell lines, researchers observed that treatment with this compound resulted in significant apoptosis in HeLa cells, suggesting a possible pathway for therapeutic application in cervical cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-chloro-4-(trifluoromethyl)pyridazine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using pyridazine precursors. For example, fusion reactions with aliphatic/aromatic amines under mild conditions (e.g., ethanol at 80°C for 12 hours) have been effective in generating substituted pyridazines. Purification typically involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from methanol . Intermediate preparation may utilize trifluoromethylation via halogen exchange using CuI catalysts in DMF .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, with chemical shifts for CF₃ groups typically appearing at ~110-120 ppm in ¹⁹F NMR. High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) provides accurate molecular weight validation. X-ray crystallography, as demonstrated for analogous pyridazines, resolves regiochemical ambiguities by confirming bond angles and substituent positions .

Q. How can researchers assess the biological activity of this compound?

- Methodological Answer : Herbicidal activity can be evaluated using Arabidopsis thaliana growth inhibition assays at concentrations ranging from 10–100 µM. For medicinal chemistry applications, receptor-binding studies (e.g., kinase inhibition assays) require isotopic labeling (³H or ¹⁴C) of the compound and competitive displacement experiments with known ligands .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in substitution reactions of this compound?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT calculations) predicts preferential substitution at the C3 position due to electron-withdrawing effects from the trifluoromethyl group. Experimental validation involves kinetic studies comparing reaction rates in polar aprotic solvents (e.g., DMSO) versus non-polar media, with monitoring via in-situ IR spectroscopy .

Q. How can mechanistic studies elucidate the degradation pathways of this compound under environmental conditions?

- Methodological Answer : Isotopic labeling (e.g., ³⁶Cl) combined with LC-MS/MS analysis tracks degradation products. Hydrolytic stability tests in buffered solutions (pH 4–9) at 25–50°C identify cleavage products like 4-(trifluoromethyl)pyridazin-3-ol. Photodegradation studies require UV irradiation (254 nm) in quartz reactors, with quantum yield calculations using actinometry .

Q. What approaches resolve contradictory data in structure-activity relationship (SAR) studies of pyridazine derivatives?

- Methodological Answer : Contradictions often arise from assay variability. Cross-validation using orthogonal techniques (e.g., enzymatic vs. cell-based assays) is essential. For example, discrepancies in IC₅₀ values for kinase inhibition can be resolved by standardizing ATP concentrations and using recombinant enzyme isoforms. Meta-analysis of crystallographic data (e.g., Protein Data Bank entries) clarifies binding conformations .

Q. How should researchers design experiments to optimize the thermal stability of this compound in material science applications?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air atmospheres (10°C/min ramp) identifies decomposition thresholds. Co-crystallization with stabilizing agents (e.g., polyaromatic hydrocarbons) improves stability, monitored via differential scanning calorimetry (DSC). Computational studies (molecular dynamics simulations) predict intermolecular interactions enhancing thermal resistance .

Methodological Notes

- Data Validation : Always cross-reference spectral data (NMR, HRMS) with computational predictions (e.g., Gaussian-based chemical shift calculations) to confirm purity .

- Controlled Experiments : Include positive/negative controls in bioactivity assays to account for solvent effects (e.g., DMSO cytotoxicity) .

- Safety Protocols : Handle chlorinated pyridazines in fume hoods with nitrile gloves; consult SDS for emergency procedures (e.g., eye exposure protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.